5-(1H-indol-5-yl)-2-furaldehyde
Description
5-(1H-Indol-5-yl)-2-furaldehyde is a heterocyclic aldehyde featuring a furan ring substituted at the 5-position with an indole moiety. The compound combines the electron-rich aromaticity of indole with the reactive aldehyde group of furan, making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
CAS No. |
893736-39-5 |
|---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-(1H-indol-5-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H9NO2/c15-8-11-2-4-13(16-11)10-1-3-12-9(7-10)5-6-14-12/h1-8,14H |
InChI Key |
NJQUOVBEEFXZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C3=CC=C(O3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-indol-5-yl)-2-furaldehyde typically involves the construction of the indole and furan rings followed by their coupling. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound . The final coupling step can be achieved through various cross-coupling reactions, such as the Stille or Suzuki coupling .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 5-(1H-indol-5-yl)-2-furaldehyde can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid, or halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-(1H-indol-5-yl)-2-furancarboxylic acid.
Reduction: 5-(1H-indol-5-yl)-2-furanmethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-(1H-indol-5-yl)-2-furaldehyde is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to mimic natural substrates .
Medicine: The indole and furan rings are common in many bioactive molecules. Therefore, this compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its aromatic nature and reactivity .
Mechanism of Action
The mechanism of action of 5-(1H-indol-5-yl)-2-furaldehyde in biological systems involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Physicochemical Parameters of Selected 5-Substituted-2-Furaldehydes
*Theoretical values for this compound are inferred from structural analogs.
- Molecular Weight and Substituent Effects : The indole substituent in this compound increases molecular weight compared to halogenated analogs (e.g., 206.63 g/mol for 5-(4-chlorophenyl)-2-furaldehyde). This bulkiness may enhance π-π stacking interactions in biological systems but reduce volatility .
- Solubility: Indole’s hydrophobic nature likely improves solubility in non-polar solvents (e.g., chloroform) compared to polar nitro-substituted derivatives, which favor ethanol or acetone .
Thermodynamic Behavior
Studies on 5-(nitrophenyl)-2-furaldehyde oximes reveal that substituent position significantly impacts thermodynamic stability. For example:
- Enthalpy of Sublimation (ΔH°sub) : Nitro-substituted derivatives exhibit ΔH°sub values of ~120 kJ/mol, attributed to strong intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .
- Indole vs. Nitro Groups : The indole moiety in this compound may lower ΔH°sub compared to nitro analogs due to reduced polarity but increase melting points via aromatic stacking .
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